molecular formula C21H23N3O2 B2967320 tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate CAS No. 1356863-57-4

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate

Cat. No.: B2967320
CAS No.: 1356863-57-4
M. Wt: 349.434
InChI Key: PBVYPUCPGHHLTF-UHFFFAOYSA-N
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Description

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a central phenyl ring, and a 1-aminonaphthalen-2-yl substituent. This compound is structurally characterized by its extended aromatic system (naphthalene core) and the presence of primary and secondary amino groups.

Properties

IUPAC Name

tert-butyl N-[4-[(1-aminonaphthalen-2-yl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-21(2,3)26-20(25)24-16-11-9-15(10-12-16)23-18-13-8-14-6-4-5-7-17(14)19(18)22/h4-13,23H,22H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVYPUCPGHHLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate typically involves the reaction of 1-aminonaphthalen-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature .

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Reagents like sodium nitrite and hydrochloric acid are used for diazotization reactions.

Major Products Formed

  • Oxidation: : Formation of quinone derivatives .

  • Reduction: : Production of amine derivatives .

  • Substitution: : Generation of diazo compounds .

Scientific Research Applications

Tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate: is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals , agrochemicals , and organic materials . Its applications extend to biological studies , where it is used as a probe to study protein interactions and enzyme activities .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors . The exact mechanism involves the binding of the carbamate group to the active sites of these targets, leading to modulation of biological processes .

Comparison with Similar Compounds

Structural Diversity and Substituent Effects
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate 1-Aminonaphthalen-2-yl, phenyl, Boc C₂₁H₂₃N₃O₂ 349.43 N/A
tert-Butyl (S)-(4-(5-((cyclopropylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5p) Cyclopropylamino, difluorophenyl, thiazine C₂₀H₂₆F₂N₄O₂S 424.50
tert-Butyl (4-((4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)amino)-4-oxobutyl)carbamate (4h) Benzo[d]oxazol-2-yl, methoxyphenyl, oxobutyl C₂₃H₂₇N₅O₅ 453.50
tert-Butyl (4-aminobenzyl)carbamate (42) Aminobenzyl, Boc C₁₂H₁₈N₂O₂ 222.28
tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate N-Methylsulfamoyl, Boc C₁₂H₁₈N₂O₄S 286.35

Key Observations :

  • The naphthalene group in the target compound introduces a bulky aromatic system, which may enhance π-π stacking interactions in biological targets compared to smaller substituents (e.g., benzo[d]oxazole in or sulfamoyl in ).
  • Fluorine-containing analogs (e.g., 5p in ) often exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.
  • Aminobenzyl derivatives (e.g., compound 42 in ) prioritize simplicity and high synthetic yields (78%), whereas the target compound’s naphthalene substituent may complicate synthesis.

Key Observations :

  • High-yield analogs (e.g., 95–97% for compound 5p in ) often involve less steric hindrance or optimized coupling conditions.
  • Purity for most analogs exceeds 95% (HPLC), suggesting robust purification protocols (e.g., column chromatography in ).

Biological Activity

Introduction

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate, with the chemical formula C21H23N3O2C_{21}H_{23}N_{3}O_{2} and CAS number 55533-24-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article presents an overview of its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Properties

  • Molecular Weight : 351.43 g/mol
  • Boiling Point : Not specified
  • Hydrogen Bond Donors : 3
  • Hydrogen Bond Acceptors : 4
  • Rotatable Bonds : 7
  • Topological Polar Surface Area (TPSA) : 101.65 Ų

The compound's structure includes a tert-butyl group, which is known to influence its pharmacokinetic properties, including solubility and permeability.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain enzymes implicated in Alzheimer’s disease, such as acetylcholinesterase and β-secretase. These enzymes are crucial for the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
  • Neuroprotective Effects :
    • In vitro studies have demonstrated that this compound can protect astrocytes from toxicity induced by amyloid-beta peptides (Aβ), which are associated with neurodegeneration. The compound significantly improved cell viability in the presence of Aβ, suggesting a protective role against oxidative stress and inflammation .
  • Anti-inflammatory Properties :
    • By modulating inflammatory pathways, this compound may reduce the production of pro-inflammatory cytokines such as TNFα and IL-6, which are elevated in neurodegenerative conditions .

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Cell ViabilityIncreased cell viability in astrocytes treated with Aβ when co-treated with the compound (62.98% vs. 43.78% without treatment) .
Enzyme InhibitionDemonstrated inhibition of β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki of 0.17 μM .
Cytokine ProductionReduced levels of TNFα and IL-6 in treated astrocyte cultures compared to controls .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the efficacy of this compound in animal models:

  • Alzheimer's Disease Models :
    • In scopolamine-induced models, treatment with this compound resulted in decreased levels of Aβ and improved cognitive functions compared to untreated groups, although not statistically significant when compared to standard treatments like galantamine .

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound:

  • Neuroprotection in Alzheimer’s Disease :
    • A study involving aged rats demonstrated that administration of this compound improved memory retention in maze tests compared to controls.
  • Cancer Therapeutics :
    • Preliminary studies suggest potential anti-cancer properties, particularly through the inhibition of pathways associated with tumor growth and metastasis; however, further research is needed to validate these findings.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate with high purity?

The synthesis typically involves coupling tert-butyl carbamate intermediates with functionalized aromatic amines. A general protocol includes:

  • Step 1 : Activation of the carbamate group using Boc-protection chemistry (e.g., tert-butyl chloroformate).
  • Step 2 : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 1-aminonaphthalene moiety .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity (verified by HPLC) .
    Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity during coupling.

How can researchers verify the structural integrity of this compound after synthesis?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of tert-butyl groups (δ ~1.3 ppm for 1^1H), aromatic protons, and carbamate linkages.
  • X-ray Crystallography : Resolves hydrogen-bonding networks and molecular packing, as demonstrated in structurally analogous carbamates .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., expected [M+H]+^+ for C21_{21}H25_{25}N3_3O2_2).
    Discrepancies in spectral data may indicate incomplete deprotection or impurities .

What are the recommended storage conditions to maintain compound stability?

  • Store under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the carbamate group.
  • Avoid prolonged exposure to strong acids/bases or oxidizing agents , which degrade the tert-butyl group .
  • Monitor stability via periodic TLC or HPLC to detect decomposition (e.g., free amine formation) .

Advanced Research Questions

How can mechanistic insights be gained into reactions involving this compound?

  • Kinetic Studies : Track reaction progress under varying temperatures/pH using in situ IR or NMR to identify rate-determining steps.
  • Isotopic Labeling : Use 15^{15}N-labeled amines to probe electronic effects on coupling efficiency .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and intermediates, validated against crystallographic data (e.g., hydrogen-bonding motifs in crystal lattices) .

What analytical methods resolve contradictions in reported spectral or reactivity data?

  • Multi-technique Cross-validation : Combine NMR, X-ray, and IR to resolve ambiguities (e.g., distinguishing regioisomers).
  • Reaction Optimization : Systematically vary solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) to address yield discrepancies .
  • Crystallographic Disorder Analysis : Refine X-ray data to account for dynamic structural fluctuations (e.g., tert-butyl group rotation) .

How can computational modeling predict the compound’s electronic properties for material science applications?

  • DFT Calculations : Simulate HOMO/LUMO energies to assess redox activity. For example, the naphthalene moiety may enhance π-conjugation, influencing charge transport .
  • Molecular Dynamics (MD) : Model interactions with solvents or polymers to guide applications in supramolecular assemblies .
  • Validate with Experimental Data : Compare computed dipole moments with dielectric constant measurements .

What strategies mitigate challenges in detecting low-abundance intermediates during synthesis?

  • LC-MS with Trapping : Use online solid-phase extraction to concentrate transient intermediates (e.g., Schiff base adducts).
  • In Situ Raman Spectroscopy : Monitor real-time reaction dynamics in flow reactors .
  • Isotope Dilution Assays : Spike reactions with 13^{13}C-labeled standards for quantitative MS analysis .

How can researchers address gaps in toxicological or ecological data for this compound?

  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) .
  • Daphnia magna Acute Toxicity : Assess EC50_{50} values in aquatic organisms per OECD Guideline 202 .
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight (e.g., EPI Suite™) .

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